Product packaging for 1,6-Diazaspiro[3.5]nonan-2-one(Cat. No.:CAS No. 1567085-15-7)

1,6-Diazaspiro[3.5]nonan-2-one

Katalognummer: B2360174
CAS-Nummer: 1567085-15-7
Molekulargewicht: 140.186
InChI-Schlüssel: UWHZBGWQPZJOSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Spirocyclic Compounds in Chemical Research

Spirocyclic compounds are a class of organic molecules where two rings are connected through a single, shared spiroatom, most commonly a quaternary carbon. cambridgescholars.com This arrangement imparts a distinct three-dimensional and rigid structure. uc.ptnih.gov This rigidity can be advantageous in medicinal chemistry as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to more potent and selective interactions. nih.govdndi.org The unique architecture of spirocycles has made them attractive scaffolds in drug discovery, with examples like Ledipasvir and Spironolactone being clinically used drugs containing a spirocyclic motif. nih.gov

The Unique Architectural Features of Spirocyclic β-Lactams

Spirocyclic β-lactams combine the strained, four-membered β-lactam ring with a spirocyclic junction. thieme-connect.com This fusion results in a rigid molecular framework with a well-defined three-dimensional arrangement of functional groups. uc.pt The synthesis of the spiro carbon center can be challenging due to steric hindrance and ring strain. utrgv.edudigitellinc.com The development of synthetic methods to create structurally diverse chiral spiro β-lactams is a significant area of research. rsc.org

Historical Context of β-Lactam Research and its Evolution to Spirocycles

The history of β-lactam chemistry is deeply rooted in the discovery of penicillin by Alexander Fleming in 1928. utrgv.edudigitellinc.com For decades, research focused on β-lactam antibiotics that work by acylating transpeptidase, an enzyme crucial for bacterial cell wall synthesis. utrgv.edudigitellinc.com The emergence of bacterial resistance spurred the development of new β-lactam antibiotics, including third-generation cephalosporins, carbapenems, and monobactams. nih.govfrontiersin.org The exploration of β-lactam structures eventually expanded to include spirocyclic systems, which offered novel scaffolds with the potential for different biological activities beyond antibacterial action. utrgv.edudigitellinc.comresearchgate.net

The Role of Spirocyclic Lactams in Modern Medicinal Chemistry and Drug Discovery

Spirocyclic lactams are recognized as versatile scaffolds in modern medicinal chemistry. thieme-connect.comresearchgate.net Their rigid structures can serve as β-turn mimetics in peptidomimetic chemistry, aiding in the study of peptide conformations. rsc.org Research has shown that spiro-β-lactams can exhibit a range of biological activities, including acting as cholesterol absorption inhibitors, and possessing anti-HIV and antiplasmodial properties. uc.ptnih.govnih.gov The ability to create libraries of diverse spirocyclic lactams through various synthetic strategies, such as the Staudinger [2+2] ketene-imine cycloaddition, has been crucial for exploring their therapeutic potential. uc.ptutrgv.edudigitellinc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2360174 1,6-Diazaspiro[3.5]nonan-2-one CAS No. 1567085-15-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,8-diazaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-4-7(9-6)2-1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHZBGWQPZJOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)N2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Medicinal Chemistry and Pharmacological Evaluation of 1,6 Diazaspiro 3.5 Nonan 2 One Derivatives

Overview of Biological Activities Associated with Spirocyclic Lactams

Spirocyclic lactams are a family of natural and synthetic compounds that have demonstrated a diverse range of biological activities, making them attractive scaffolds in drug discovery. Their unique three-dimensional structure, which combines a spiro ring system with a lactam functional group, provides a rigid framework that can lead to high-affinity interactions with biological targets. nih.gov This structural rigidity can also result in improved metabolic stability and pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.

The biological potential of spirocyclic lactams is broad, with research highlighting their efficacy in several therapeutic areas. Notably, various derivatives have been investigated for their:

Anticancer and Anti-Proliferative Properties: Certain spirocyclic lactams have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.net

Antimicrobial Activity: This class of compounds has been explored for its potential to combat bacterial and viral infections. Some spiro-β-lactams have demonstrated anti-HIV and antiplasmodial activity. mdpi.comnih.gov

Cholesterol Absorption Inhibition: Specific spirocyclic β-lactams have been identified as inhibitors of cholesterol absorption, presenting a potential avenue for the management of hypercholesterolemia. mdpi.com

Enzyme Inhibition: The constrained conformation of spirocyclic lactams makes them suitable candidates for designing specific enzyme inhibitors.

The diverse biological profile of spirocyclic lactams underscores their importance as "privileged structures" in medicinal chemistry, warranting further investigation into specific scaffolds like 1,6-Diazaspiro[3.5]nonan-2-one.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

While specific SAR studies for this compound derivatives in the context of metabolic diseases are not available, general principles can be applied based on related scaffolds and targets. For a hypothetical series of ghrelin receptor antagonists based on this scaffold, SAR studies would systematically explore how modifications to different parts of the molecule affect its binding affinity and functional activity.

Key areas for modification on the this compound core would include:

Substitutions on the nitrogen atoms (N1 and N6): Introducing various alkyl, aryl, or acyl groups to probe for interactions with specific residues in the receptor's binding pocket.

Modifications of the lactam ring: Altering the carbonyl group or introducing substituents on the adjacent carbons to influence hydrogen bonding and steric interactions.

Changes to the piperidine (B6355638) ring: Adding substituents to explore additional binding pockets and modulate physicochemical properties.

Pharmacophore elucidation for a novel class of antagonists would involve identifying the key chemical features essential for activity. For ghrelin receptor antagonists, a common pharmacophore model includes a basic nitrogen atom, a hydrogen bond acceptor, and several hydrophobic features arranged in a specific 3D orientation. The spirocyclic nature of the this compound scaffold would provide a rigid framework to orient these pharmacophoric elements.

Table 2: Illustrative SAR Data for Hypothetical this compound Derivatives as GHSR Antagonists

Compound IDN1-SubstituentN6-SubstituentGHSR Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
Example-1HBenzyl>1000>1000
Example-2MethylBenzyl520750
Example-3H3,5-bis(trifluoromethyl)benzyl2540
Example-4Methyl3,5-bis(trifluoromethyl)benzyl1528

This table presents hypothetical data to illustrate SAR concepts, as no specific data for this compound derivatives were found.

Development of Bioisosteres and Scaffold Mimicry in Drug Design

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. For the this compound scaffold, several bioisosteric modifications could be envisioned to improve metabolic stability, solubility, or target engagement.

Lactam Ring Bioisosteres: The lactam moiety could be replaced with other groups that mimic its hydrogen bonding capabilities and geometry, such as a sultam, a cyclic sulfonamide, or various five-membered heterocycles like oxazolidinone or hydantoin.

Spirocyclic Core Mimicry: The spiro[3.5]nonane system itself can be considered a mimic of other bicyclic or constrained scaffolds. Further exploration could involve altering the ring sizes to spiro[3.4]octane or spiro[4.5]decane systems to fine-tune the spatial arrangement of substituents.

Nitrogen Atom Bioisosteres: In certain positions, a nitrogen atom could be replaced by a CH group or an oxygen atom to modulate basicity and hydrogen bonding potential, although this would fundamentally alter the "diazaspiro" nature of the core.

The goal of these modifications is to retain or improve the desired biological activity while mitigating potential liabilities of the original scaffold.

In Vitro and In Vivo Pharmacological Evaluation Methodologies for Derivatives

The pharmacological evaluation of any new chemical entity, including derivatives of this compound, would involve a tiered approach of in vitro and in vivo assays.

In Vitro Evaluation:

Target Binding Assays: For a ghrelin receptor antagonist, this would involve radioligand binding assays using cell membranes expressing the GHSR to determine the binding affinity (Ki) of the new compounds.

Functional Assays: These assays measure the ability of a compound to inhibit the downstream signaling of the receptor upon activation by its natural ligand. For the Gq-coupled GHSR, this could be a calcium mobilization assay or an inositol phosphate accumulation assay.

Cholesterol Uptake Assays: To assess cholesterol absorption inhibition, in vitro models using Caco-2 cells or isolated brush border membrane vesicles would be employed to measure the uptake of radiolabeled cholesterol in the presence of the test compound.

Enzyme Inhibition Assays: For antidiabetic research targeting specific enzymes, biochemical assays would be used to determine the IC50 values of the compounds against enzymes like DPP-4 or α-glucosidase.

In Vivo Evaluation:

Pharmacokinetic Studies: Before efficacy studies, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of promising compounds would be determined in animal models (e.g., rats, mice) to ensure adequate exposure.

Ghrelin-Induced Feeding/Growth Hormone Release Models: To confirm in vivo target engagement for a GHSR antagonist, the compound would be tested for its ability to block ghrelin-induced food intake or growth hormone secretion in rodents.

Alcohol Consumption Models: As discussed in section 3.2.4.1, various animal models of alcohol consumption and seeking would be used to evaluate efficacy for AUD.

Hypercholesterolemia Models: The in vivo efficacy of cholesterol absorption inhibitors would be tested in animal models fed a high-cholesterol diet, with changes in plasma LDL and total cholesterol being the primary endpoints.

Diabetes Models: For antidiabetic research, compounds would be evaluated in genetic (e.g., db/db mice) or chemically-induced (e.g., streptozotocin-treated rats) models of diabetes. Key parameters to be measured include fasting blood glucose, glucose tolerance (in an oral glucose tolerance test), and HbA1c levels over a longer-term study.

Computational and Theoretical Studies of 1,6 Diazaspiro 3.5 Nonan 2 One and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of structure-based drug design, computationally predicting the preferred orientation of a ligand when bound to a protein target. This technique is instrumental in understanding the binding mode of diazaspiro-containing compounds and rationalizing their structure-activity relationships (SAR).

For instance, derivatives of the closely related 2,7-diazaspiro[3.5]nonane scaffold have been identified as potent covalent inhibitors of KRAS G12C, a critical oncogene. X-ray crystallography and molecular docking studies revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety fits snugly into the switch-II pocket of the KRAS G12C protein. Docking simulations for these analogues help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding further optimization of the scaffold to enhance potency and selectivity.

The analysis of protein-ligand interactions provides a detailed map of the non-covalent forces governing binding affinity and specificity. For diazaspiro[3.5]nonan-2-one analogues, these interactions typically involve the lactam carbonyl acting as a hydrogen bond acceptor and the nitrogen atoms participating in hydrogen bonding or salt-bridge formations, depending on their protonation state. The rigid spirocyclic core orients substituents into specific regions of the binding pocket, allowing for tailored interactions to maximize affinity.

Table 1: Representative Protein-Ligand Interactions for Diazaspiro Analogues Identified Through Molecular Docking
Analogue ScaffoldProtein TargetKey Interacting ResiduesPrimary Interaction Types
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CCys12, Gln61, Arg68Covalent bond, Hydrogen bonds, Hydrophobic interactions
2,6-Diazaspiro[3.3]heptaneSigma-2 Receptor (σ2R)ASP29Salt bridge (ionic interaction)
Spiro[oxindole-pyrrolidine]Glucosamine-6-Phosphate SynthaseSer347, Gln348, Ala602Hydrogen bonds, Hydrophobic interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a predicted binding pose, exploring the conformational flexibility of the ligand and protein, and estimating binding free energies.

For inhibitors targeting dynamic proteins like KRAS, MD simulations can reveal how the binding of a diazaspiro analogue stabilizes the protein in a particular state (e.g., an inactive conformation). These simulations can track the persistence of key hydrogen bonds and other interactions over nanoseconds to microseconds, providing insights into the residence time of the inhibitor and the kinetics of binding.

Conformational analysis, often coupled with MD, is particularly important for spirocyclic systems. The spiro junction imparts significant conformational rigidity yet allows for specific puckering of the constituent rings. Understanding the preferred conformations of the 1,6-diazaspiro[3.5]nonan-2-one core is essential for designing derivatives where substituents are optimally positioned for target interaction. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers that are likely to be biologically active.

Table 2: Typical Parameters for Molecular Dynamics Simulation of a Ligand-Protein Complex
ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system's particles.
Solvent ModelTIP3P, SPC/E (Explicit Water)Simulates the aqueous physiological environment.
Simulation Time100 - 1000 nanoseconds (ns)Ensures adequate sampling of conformational space and binding events.
Temperature300 K or 310 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
Analysis MetricsRMSD, RMSF, Radius of Gyration, Hydrogen Bond AnalysisQuantifies stability, flexibility, and specific interactions over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and intermolecular interactions. For this compound, these methods can be used to calculate a range of properties that are critical for drug design.

Calculations of the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich (e.g., around the lactam oxygen) and electron-poor (e.g., around the amide and amine protons), predicting sites for hydrogen bonding and other electrostatic interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to characterize the molecule's chemical reactivity and electronic transition properties. The HOMO-LUMO energy gap is an indicator of chemical stability.

These calculations are also vital for parameterizing the force fields used in MD simulations, ensuring that the simulations accurately reflect the molecule's behavior.

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations
PropertyDescriptionRelevance in Drug Design
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Indicates susceptibility to electrophilic attack and participation in charge-transfer interactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Indicates susceptibility to nucleophilic attack and potential for forming covalent bonds.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and stability; larger gap implies higher stability.
Dipole MomentMeasure of the net molecular polarity.Influences solubility, membrane permeability, and strength of dipole-dipole interactions.
Partial Atomic ChargesCharge distribution across the atoms of the molecule.Crucial for predicting electrostatic interactions and parameterizing molecular mechanics force fields.

In Silico Screening and Virtual Library Design for Drug Discovery

In silico screening involves the computational evaluation of large collections of chemical structures to identify molecules that are likely to bind to a drug target. The this compound scaffold serves as an excellent starting point for the design of virtual libraries. These libraries are collections of hypothetical compounds that can be synthesized by attaching various chemical groups (R-groups) to the core scaffold.

The design of a virtual library begins by identifying attachment points on the scaffold, such as the nitrogen atoms at positions 1 and 6. A diverse set of commercially available or synthetically accessible building blocks can then be computationally "attached" to these points, generating a vast virtual library of potential drug candidates. This library can then be screened against a protein target using high-throughput molecular docking to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This approach significantly accelerates the hit-identification phase of drug discovery.

Table 4: Strategy for Virtual Library Design Based on the this compound Scaffold
StepDescriptionComputational Tools
1. Scaffold PreparationDefine the 3D structure of the this compound core and identify points of variation (e.g., N1 and N6 positions).Molecular modeling software (e.g., Maestro, MOE).
2. Reagent SelectionSelect a diverse set of virtual building blocks (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to attach to the scaffold.Cheminformatics toolkits (e.g., RDKit), chemical supplier databases.
3. Library EnumerationComputationally combine the scaffold with the selected reagents to generate the full virtual library of products.Library enumeration software (e.g., Schrödinger Canvas, KNIME).
4. Property FilteringFilter the library based on physicochemical properties (e.g., molecular weight, logP) to ensure drug-likeness (Lipinski's Rule of Five).ADME prediction tools, cheminformatics software.
5. Virtual ScreeningDock the filtered library against the 3D structure of the biological target and rank compounds based on predicted binding affinity.Docking software (e.g., AutoDock, Glide, GOLD).

Predictive Modeling for Drug Disposition (ADME) Properties

A compound's efficacy as a drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties in silico is a critical step in early drug discovery to filter out candidates that are likely to fail due to poor pharmacokinetics.

Various computational models, including Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms, are used to predict ADME properties based on molecular structure. For this compound and its derivatives, these models can estimate key parameters such as aqueous solubility, cell permeability (e.g., Caco-2), plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. The introduction of the rigid, sp3-rich spirocyclic core often has a favorable impact on ADME properties, for instance by lowering lipophilicity (logP) and improving metabolic stability compared to more flexible or aromatic structures.

Table 5: Commonly Predicted ADME Properties for a Novel Scaffold
ADME PropertyDescriptionImportance
Aqueous SolubilityThe maximum concentration of a compound that can dissolve in water.Crucial for absorption and formulation.
Caco-2 PermeabilityAn in vitro measure of a compound's ability to cross the intestinal wall.Predicts oral absorption.
logP / logDMeasures of lipophilicity (water vs. octanol (B41247) partition coefficient).Affects absorption, distribution, metabolism, and toxicity.
Plasma Protein Binding (PPB)The extent to which a drug binds to proteins in the blood plasma.Affects drug distribution and clearance; only the unbound fraction is active.
CYP450 Inhibition/MetabolismPrediction of interaction with key metabolic enzymes.Identifies potential for drug-drug interactions and metabolic liabilities.
hERG InhibitionPrediction of binding to the hERG potassium channel.A key indicator of potential cardiotoxicity.

Theoretical Insights into Bioisosteric Potential and Scaffold Design

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The concept is central to medicinal chemistry for optimizing lead compounds. Spirocyclic scaffolds are increasingly recognized as valuable bioisosteres for more common cyclic structures like piperazine (B1678402) or morpholine.

The this compound scaffold can be considered a rigid, three-dimensional bioisostere for flexible diamine-containing linkers or other heterocyclic systems. Its constrained conformation can pre-organize functional groups into an optimal geometry for binding, potentially increasing potency and selectivity while reducing the entropic penalty upon binding. For example, replacing a piperazine ring with a diazaspiro core in the PARP inhibitor Olaparib led to analogues with increased selectivity and reduced cytotoxicity.

Theoretical studies can quantify the properties that make the diazaspiro scaffold a good bioisostere, such as its shape, volume, and the spatial vectors of its hydrogen bond donors and acceptors. This understanding allows medicinal chemists to strategically employ the this compound core and its analogues to navigate challenging design problems, improve drug-like properties, and access novel intellectual property.

Analytical and Characterization Techniques in Research on 1,6 Diazaspiro 3.5 Nonan 2 One

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of 1,6-Diazaspiro[3.5]nonan-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, specific chemical shifts (δ) are expected for the protons on the β-lactam and piperidine (B6355638) rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish proton-proton coupling relationships within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in the β-lactam ring, the spiro carbon, and the carbons of the piperidine ring are key diagnostic markers. The expected chemical shifts are influenced by the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~170
C3~3.0~45
C4~2.8~48
C5-~60
C7~2.9~46
C8~1.8~25
C9~2.9~46
N1-H~7.5-
N6-H~2.0 (broad)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The fragmentation pattern can help to confirm the presence of the spirocyclic structure. Cleavage of the β-lactam ring and fragmentation of the piperidine ring are anticipated to be prominent pathways. The molecular ion peak [M]⁺ and other significant fragments provide a fingerprint for the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValuePossible Fragment
140[M]⁺ (Molecular Ion)
112[M - CO]⁺
97[M - C₂H₃NO]⁺
83Piperidine ring fragment
70Butadiene fragment from piperidine ring

Note: The relative intensities of the peaks can vary based on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption band is that of the β-lactam carbonyl group (C=O). This peak typically appears at a high wavenumber (around 1730-1770 cm⁻¹) due to the ring strain of the four-membered ring. Other important absorptions include the N-H stretching vibrations of the amide and the secondary amine, as well as C-H stretching and bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
β-Lactam C=O stretch~1750
N-H stretch (amide)~3200
N-H stretch (amine)~3300
C-H stretch (aliphatic)~2850-2950

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification (preparative HPLC) and purity analysis (analytical HPLC). A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as trifluoroacetic acid or formic acid, is typically used for the analysis of polar compounds like amines and amides. The purity is determined by the peak area percentage of the main component in the chromatogram.

Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, particularly if the compound is thermally stable and volatile. Derivatization may sometimes be necessary to improve the chromatographic properties of the amine. A polar capillary column is generally employed, and a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

X-ray Crystallography for Solid-State Structure Determination

Advanced Analytical Techniques for Reaction Monitoring and Process Control

In the synthesis of this compound, advanced analytical techniques can be employed for real-time reaction monitoring and process control. These process analytical technology (PAT) tools provide insights into reaction kinetics, intermediate formation, and endpoint determination.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the progress of the reaction can be followed in real-time. For instance, the disappearance of a reactant's characteristic peak and the appearance of the β-lactam carbonyl peak of this compound can be monitored to determine the reaction's completion.

In-situ Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can monitor changes in molecular vibrations and is particularly useful for reactions in aqueous media.

Automated Sampling and HPLC Analysis: Automated systems can periodically withdraw samples from the reactor, quench the reaction, and inject the sample into an HPLC for analysis. This provides quantitative data on the concentration of reactants, intermediates, and the product over time.

These advanced techniques are crucial for developing robust and efficient synthetic processes for this compound, ensuring high yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1,6-Diazaspiro[3.5]nonan-2-one and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as diamines or keto-esters under controlled conditions. For example, tert-butyl-protected derivatives (e.g., benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) are synthesized via nucleophilic substitution between 2,7-diazaspiro[3.5]nonane and benzyl chloroformate under basic conditions . Orthogonal protection strategies (e.g., Boc and Cbz groups) are employed to enable selective functionalization of the spirocyclic scaffold, which is critical for medicinal chemistry applications .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools. For instance, 13C^{13}\text{C} NMR (125 MHz, CDCl3_3) is used to confirm spirocyclic connectivity and carbonyl positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular formulas . X-ray crystallography may resolve absolute stereochemistry in chiral derivatives, as demonstrated in JAK inhibitor studies .

Advanced Research Questions

Q. How do structural modifications in diazaspiro derivatives influence sigma receptor (S1R/S2R) binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the spirocyclic scaffold significantly modulate binding. For example, 2,7-diazaspiro[3.5]nonane derivatives with aryl groups (e.g., compound 4b ) exhibit nanomolar affinity (KiS1R^{S1R} = 2.7 nM), whereas diazabicyclo[4.3.0]nonane analogs show reduced potency. Computational docking and molecular dynamics simulations identify key interactions with S1R residues (e.g., Glu172), guiding rational design .

Q. What in vivo models are used to evaluate the pharmacological efficacy of this compound derivatives?

  • Methodological Answer : Mechanical allodynia models in rodents are standard for assessing antinociceptive effects. Derivatives like 5b (20 mg/kg) reverse hypersensitivity via S1R antagonism, validated by PRE-084 (S1R agonist) co-administration to confirm target engagement. Behavioral assays (e.g., von Frey test) and pharmacokinetic profiling (plasma/brain exposure) are combined to optimize therapeutic indices .

Q. How can computational methods enhance the design of diazaspiro-based KRAS or JAK inhibitors?

  • Methodological Answer : Molecular docking and free-energy perturbation (FEP) calculations predict binding modes and affinity trends. For KRAS inhibitors (e.g., 1-(7-quinazolin-4-yl-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one), simulations identify covalent interactions with Cys12, enabling structure-based optimization. Similarly, JAK inhibitors (e.g., Compound A) leverage QM/MM studies to refine spirocyclic conformations for selective kinase inhibition .

Q. How should researchers address contradictory binding data between structurally similar diazaspiro derivatives?

  • Methodological Answer : Discrepancies (e.g., 4b vs. 5b with 10-fold differences in KiS1R^{S1R}) are resolved via functional assays (e.g., GTPγS binding for intrinsic activity) and metabolite profiling. Competitive radioligand assays (e.g., [3H]^{[3}\text{H}]-DTG for S1R) under standardized buffer conditions (pH 7.4, 25°C) minimize experimental variability. Co-crystallography or mutagenesis studies further clarify steric/electronic effects .

Key Methodological Considerations

  • Synthetic Optimization : Use of flow chemistry or microwave-assisted synthesis to improve yields of spirocyclic intermediates .
  • Analytical Rigor : Employ orthogonal HPLC methods (e.g., C18 columns with 0.1% TFA gradients) for purity assessment .
  • In Vivo Translation : Prioritize compounds with >10:1 brain/plasma ratios for CNS targets .

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